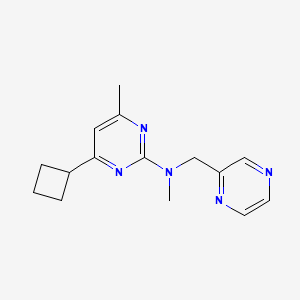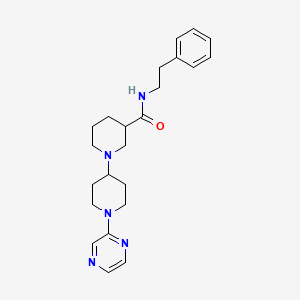![molecular formula C18H22N4O4 B5302203 4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. The compound has also been investigated for its potential use as a ligand in metal-organic frameworks and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid is not fully understood. However, studies have shown that the compound inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid exhibits low toxicity and does not cause any significant biochemical or physiological effects in vivo. However, further studies are required to fully understand the safety profile of this compound.
実験室実験の利点と制限
One of the main advantages of using 4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid in lab experiments is its high purity and stability. The compound is also readily available and relatively easy to synthesize. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid. These include:
1. Investigating the compound's potential as a therapeutic agent for the treatment of fungal, bacterial, and cancerous diseases.
2. Studying the compound's interactions with metal ions and its potential use as a ligand in metal-organic frameworks.
3. Developing new synthetic methods for the compound and its derivatives.
4. Investigating the compound's potential as a precursor for the synthesis of other bioactive compounds.
5. Studying the compound's safety profile and potential toxicity in vivo.
Conclusion:
In conclusion, 4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid is a synthetic compound that has shown potential applications in various fields of scientific research. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of this compound and its derivatives in various fields of scientific research.
合成法
The synthesis of 4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid involves the reaction of piperidine-4-carboxylic acid with 4-(1H-1,2,4-triazol-1-yl)butanoyl chloride in the presence of a base. The resulting intermediate is then reacted with phenoxyacetic acid to yield the final product.
特性
IUPAC Name |
4-phenoxy-1-[4-(1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-16(7-4-10-22-14-19-13-20-22)21-11-8-18(9-12-21,17(24)25)26-15-5-2-1-3-6-15/h1-3,5-6,13-14H,4,7-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFCMPAEBAOCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)CCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)
![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)
![N-[1-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5302175.png)

![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)

![N-{4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B5302208.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5302216.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302221.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)